Cas no 1338688-06-4 (4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole)
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
- 1H-1,2,3-Triazole, 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-
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- Inchi: 1S/C11H12ClN3O/c1-8-9(7-12)13-14-15(8)10-5-3-4-6-11(10)16-2/h3-6H,7H2,1-2H3
- InChI Key: QUPDBCNKGQYRBN-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2OC)C(C)=C(CCl)N=N1
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C244226-100mg |
4-(Chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 100mg |
$ 115.00 | 2022-04-28 | ||
| TRC | C244226-500mg |
4-(Chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 500mg |
$ 435.00 | 2022-04-28 | ||
| TRC | C244226-1g |
4-(Chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 1g |
$ 660.00 | 2022-04-28 | ||
| Enamine | EN300-265567-0.05g |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 0.05g |
$612.0 | 2023-04-24 | ||
| Enamine | EN300-265567-0.1g |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 0.1g |
$640.0 | 2023-04-24 | ||
| Enamine | EN300-265567-0.25g |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 0.25g |
$670.0 | 2023-04-24 | ||
| Enamine | EN300-265567-0.5g |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 0.5g |
$699.0 | 2023-04-24 | ||
| Enamine | EN300-265567-1.0g |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 1g |
$728.0 | 2023-04-24 | ||
| Enamine | EN300-265567-2.5g |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 2.5g |
$1428.0 | 2023-04-24 | ||
| Enamine | EN300-265567-5.0g |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole |
1338688-06-4 | 5g |
$2110.0 | 2023-04-24 |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Introduction to 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole (CAS No. 1338688-06-4)
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole, identified by its CAS number 1338688-06-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a structural motif known for its broad spectrum of biological activities. The presence of a chloromethyl substituent and a 2-methoxyphenyl group in its molecular framework endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery.
The structural composition of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole incorporates a triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. This configuration is highly conducive to interactions with biological targets due to the electron-rich nature of the nitrogen atoms. The chloromethyl group serves as a versatile handle for further functionalization, allowing chemists to attach various pharmacophores or linkers. Meanwhile, the 2-methoxyphenyl moiety introduces hydrophobicity and potential aromatic interactions with biological receptors.
In recent years, there has been growing interest in the development of novel triazole derivatives as therapeutic agents. These compounds have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole position it as a valuable scaffold for medicinal chemists seeking to design new drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of this compound is its potential to act as a precursor for the synthesis of more complex molecules. The chloromethyl group can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, or thiols. This reactivity makes it an excellent building block for constructing libraries of compounds for high-throughput screening (HTS). Furthermore, the 2-methoxyphenyl group can participate in π-stacking interactions or hydrogen bonding, which are critical for binding affinity and selectivity in drug design.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular docking studies have been performed using 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole as a lead compound to evaluate its interaction with target proteins. These simulations have suggested that this molecule may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways. Such findings underscore its potential as a therapeutic agent and justify further experimental investigation.
The synthesis of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has been optimized to ensure high yield and purity. Traditional synthetic routes involve condensation reactions between appropriate precursors under controlled conditions. Advances in catalytic methods have also enabled more efficient and sustainable production processes. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the chloromethyl and 2-methoxyphenyl groups with high precision.
From a mechanistic standpoint, the reactivity of the chloromethyl group is particularly noteworthy. It can undergo Michael additions or nucleophilic substitutions, which are fundamental transformations in organic synthesis. These reactions are often employed in medicinal chemistry to construct complex molecular architectures rapidly. Additionally, the stability of the triazole ring under various reaction conditions makes it an ideal scaffold for drug development.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds due to their diverse biological activities and synthetic versatility. Triazoles are no exception and have been incorporated into numerous drugs on the market today. For example, some triazole derivatives have demonstrated efficacy against fungal infections by inhibiting ergosterol biosynthesis. The structural features of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole suggest that it may share similar mechanisms of action or offer novel therapeutic approaches.
In conclusion,4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole (CAS No. 1338688-06-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As computational methods continue to evolve and synthetic techniques improve, this molecule will likely play an important role in the development of next-generation therapeutics.
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